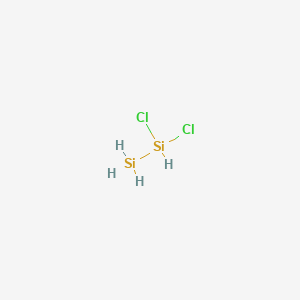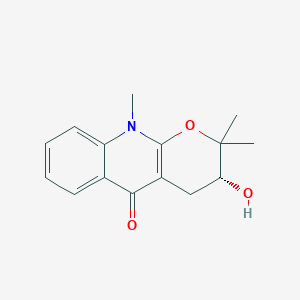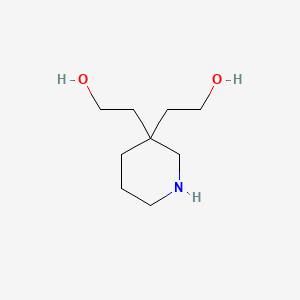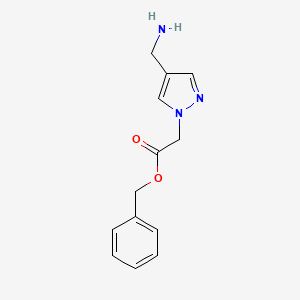
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester is a synthetic organic compound known for its structural complexity and potential applications in various scientific fields. Its unique chemical structure, which includes a naphthalene core with multiple functional groups, makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material sciences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester typically involves several steps:
Formation of the naphthalene core: Starting from a naphthalene derivative, the core structure is built up through a series of substitution and addition reactions.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents like iodomethane and a base such as potassium carbonate.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride and a catalyst like pyridine.
Esterification: The final step involves esterifying the carboxylic acid group with tert-butanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, large-scale synthesis would involve optimization of reaction conditions for efficiency and yield, including:
Use of continuous flow reactors for better control of reaction parameters.
Purification steps such as recrystallization, distillation, or chromatography to isolate the final product.
化学反応の分析
Types of Reactions It Undergoes
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can reduce esters to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing new substituents to the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorination using chlorine gas and a Lewis acid catalyst like iron(III) chloride.
Major Products Formed from These Reactions
Oxidation: Carboxylic acids and quinones.
Reduction: Alcohols, aldehydes, and potentially hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Its derivatives can act as ligands in catalytic processes.
Biology
Drug Development: Potential use in the design of new pharmaceuticals due to its structural features that mimic certain biological molecules.
Medicine
Diagnostic Tools: Could be developed as part of imaging agents or biomarkers.
Industry
Material Science: Used in the creation of polymers and advanced materials with unique properties.
作用機序
Molecular Targets and Pathways
The compound's biological activity is mediated through interactions with specific enzymes or receptors, often involving:
Binding to active sites: Inhibition or activation of enzymatic activity.
Pathway modulation: Altering signaling pathways within cells.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid, 5,7-dimethoxy-, 1,1-dimethylethyl ester
4-Hydroxy-2-naphthoic acid, 5,7-dimethoxy-, 1,1-dimethylethyl ester
Highlights of Uniqueness
Functional Groups: The presence of both acetyl and methoxy groups on the naphthalene ring sets it apart from similar compounds.
Reactivity: Unique reaction profiles due to the specific arrangement of functional groups.
特性
分子式 |
C19H22O6 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
tert-butyl 4-acetyloxy-5,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H22O6/c1-11(20)24-16-9-13(18(21)25-19(2,3)4)7-12-8-14(22-5)10-15(23-6)17(12)16/h7-10H,1-6H3 |
InChIキー |
DBTMHQHRDKOCSJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C(=CC(=C1)C(=O)OC(C)(C)C)C=C(C=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


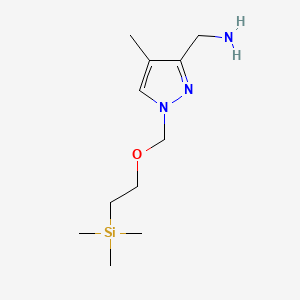
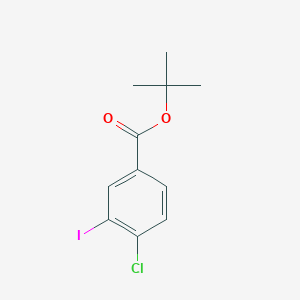

![8-Amino-6-(2-furyl)imidazo[1,2-a]pyrazine](/img/structure/B15364748.png)
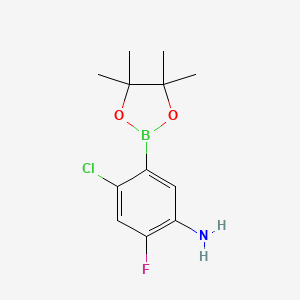

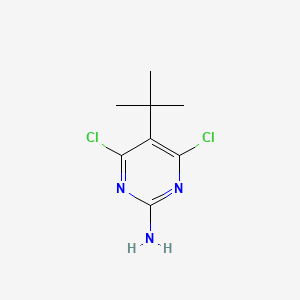
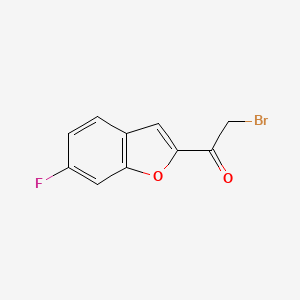
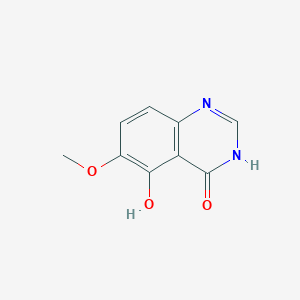
![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)
